![molecular formula C14H20N2O4S B2861482 3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide CAS No. 690245-98-8](/img/structure/B2861482.png)
3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
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Description
3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide, also known as MPB, is a sulfonamide derivative that has been gaining attention in scientific research due to its potential therapeutic effects. MPB has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties.
Scientific Research Applications
- Piperidines are crucial building blocks in drug design, and their derivatives play a significant role in the pharmaceutical industry . Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds serve as scaffolds for developing novel drugs with diverse pharmacological activities.
- Specific piperidine derivatives have demonstrated anti-inflammatory and analgesic properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit such activities .
- The compound’s structure suggests that it may interact with biological targets. For example, polycomb repressive complex 2 (PRC2) plays a crucial role in transcriptional silencing by methylating lysine 27 of histone 3 .
Medicinal Chemistry and Drug Design
Anti-Inflammatory and Analgesic Activities
Polycomb Repressive Complex 2 (PRC2) Modulation
properties
IUPAC Name |
3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-6-5-7-13(10-12)21(18,19)15-11-14(17)16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHQSZZMMJHCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
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